Product packaging for 3-(Ethoxycarbonyl)hex-5-enoate(Cat. No.:CAS No. 917955-69-2)

3-(Ethoxycarbonyl)hex-5-enoate

Cat. No.: B12603884
CAS No.: 917955-69-2
M. Wt: 185.20 g/mol
InChI Key: CJEQZKBVYNVAQI-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)hex-5-enoate, more commonly known as Ethyl 5-hexenoate, is a clear liquid organic compound classified as a fatty acid ester with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is characterized by a fruity, pineapple-like odor, making it a compound of interest in flavor and fragrance research and development . This compound serves as a versatile building block in organic synthesis. Its structure features an ester group and a terminal alkene, which allows it to participate in various chemical reactions. Literature indicates its use as a precursor in synthetic pathways, such as in the preparation of more complex ester derivatives and potential involvement in cyclization reactions to form lactones, which are valuable structures in medicinal and flavor chemistry . Researchers can leverage its functional groups for further chemical modifications. Key Identifiers • CAS Number: 54653-25-7 • Other Names: Ethyl 5-hexenoate, 5-(Ethoxycarbonyl)-1-pentene • Molecular Formula: C8H14O2 • Molecular Weight: 142.20 g/mol Physical Properties • Appearance: Colorless clear liquid • Boiling Point: 181-182 °C at 760 mmHg • Refractive Index: 1.43000 to 1.43900 @ 20.00 °C • Specific Gravity: 0.90200 to 0.91200 @ 25.00 °C This product is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13O4- B12603884 3-(Ethoxycarbonyl)hex-5-enoate CAS No. 917955-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917955-69-2

Molecular Formula

C9H13O4-

Molecular Weight

185.20 g/mol

IUPAC Name

3-ethoxycarbonylhex-5-enoate

InChI

InChI=1S/C9H14O4/c1-3-5-7(6-8(10)11)9(12)13-4-2/h3,7H,1,4-6H2,2H3,(H,10,11)/p-1

InChI Key

CJEQZKBVYNVAQI-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CC=C)CC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxycarbonyl Hex 5 Enoate and Its Direct Precursors

Strategies for Constructing the Hex-5-enoate Backbone

The formation of the hex-5-enoate carbon skeleton is a critical step in the synthesis of 3-(Ethoxycarbonyl)hex-5-enoate. This can be achieved through several reliable methods, including olefination reactions and cross-metathesis, which are adept at forming carbon-carbon double bonds.

Olefination Reactions (e.g., involving ethoxycarbonylmethylenephosphorane)

Olefination reactions, such as the Wittig reaction, are powerful tools for the synthesis of alkenes from carbonyl compounds. In the context of constructing the hex-5-enoate backbone, a Wittig-type reaction using an appropriate phosphorane, like ethoxycarbonylmethylenephosphorane, can be envisioned. This approach would involve the reaction of an aldehyde with the ylide to form the α,β-unsaturated ester moiety.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde, leading to a betaine (B1666868) intermediate which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. The stereoselectivity of the reaction can often be controlled by the nature of the ylide and the reaction conditions.

Table 1: Key Components in a Representative Wittig Olefination

Reactant/ReagentRoleStructure
4-Pentenal (B109682)Carbonyl precursor providing the C4-C6 fragmentCH2=CH(CH2)2CHO
Ethoxycarbonylmethylene-triphenylphosphoraneYlide providing the C1-C3 fragment and ester groupPh3P=CHCOOEt
Organic Solvent (e.g., THF, CH2Cl2)Reaction medium-

While a direct literature synthesis of this compound using this specific olefination was not found in the provided search results, the principles of the Wittig reaction strongly support its feasibility. The reaction of 4-pentenal with (ethoxycarbonylmethylene)triphenylphosphorane would directly yield ethyl hex-2-en-6-oate, a structural isomer of the target compound. To obtain the desired 3-substituted product, a different synthetic strategy focusing on the C2-C3 bond formation at a later stage would be necessary.

Cross-Metathesis Approaches for Unsaturated Systems

Olefin cross-metathesis has emerged as a versatile and efficient method for the formation of new carbon-carbon double bonds. This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the exchange of alkylidene groups between two different olefins. For the synthesis of a hex-5-enoate backbone, cross-metathesis could be employed by reacting a terminal alkene with an appropriate acrylate (B77674) derivative.

A potential strategy involves the cross-metathesis of a simple terminal alkene, such as 1-butene, with an acrylate ester, like ethyl acrylate. The reaction is driven by the release of a volatile alkene byproduct, typically ethylene. The choice of catalyst is crucial for achieving high selectivity and yield, with second-generation Grubbs' catalysts often showing broad functional group tolerance and high activity.

Table 2: Components for a Hypothetical Cross-Metathesis Reaction

Reactant/ReagentRoleStructure
1-ButeneAlkene providing the C4-C6 fragmentCH3CH2CH=CH2
Ethyl AcrylateAlkene providing the C1-C3 fragment and ester groupCH2=CHCOOEt
Grubbs' Catalyst (e.g., 2nd Gen)Metathesis catalyst(IMesH2)(PCy3)(Cl)2Ru=CHPh
Organic Solvent (e.g., Dichloromethane)Reaction mediumCH2Cl2

This approach would directly construct an unsaturated ester backbone. However, similar to the olefination strategy, this would likely produce an α,β-unsaturated system, requiring further modification to achieve the 3-substituted pattern of the target molecule.

Introduction and Manipulation of the 3-Ethoxycarbonyl Group

The introduction of the ethoxycarbonyl group at the C3 position is a defining feature of the target molecule. This can be achieved through several C-C bond-forming strategies that are well-established in organic synthesis.

Malonate-Based Approaches and Alkylation for Diester Precursors

The malonic ester synthesis is a classic method for preparing carboxylic acids and their derivatives. This approach involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation. To synthesize a precursor for this compound, diethyl malonate can be deprotonated with a suitable base, like sodium ethoxide, to form a stabilized enolate. This enolate can then act as a nucleophile in an SN2 reaction with an appropriate alkyl halide.

For the synthesis of a direct precursor, an allyl halide, such as allyl bromide, would be the ideal electrophile. The resulting product would be diethyl allylmalonate. This diester contains the complete carbon skeleton and the required ethoxycarbonyl group at the desired position relative to the terminal double bond. Subsequent selective manipulation of one of the ester groups would be required to arrive at the final target molecule.

Table 3: Steps in a Malonate-Based Synthesis of a Diester Precursor

StepReactants/ReagentsProduct
1. DeprotonationDiethyl malonate, Sodium ethoxideDiethyl malonate enolate
2. AlkylationDiethyl malonate enolate, Allyl bromideDiethyl allylmalonate

Knoevenagel Condensation in Related Enoate Syntheses

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. This reaction is typically catalyzed by a weak base. While not a direct route to a 3-substituted hexenoate, the Knoevenagel condensation is highly relevant for the synthesis of unsaturated diesters that could serve as precursors.

For instance, the condensation of an aldehyde with diethyl malonate in the presence of a base like piperidine (B6355638) or an amine salt yields an alkylidene malonate. If propanal were used as the aldehyde, the product would be a propylidene malonate. This strategy is more commonly used to synthesize α,β-unsaturated systems and would require subsequent steps to achieve the specific substitution pattern of this compound.

Michael Addition Strategies for C-C Bond Formation at C3 Position

The Michael addition, or conjugate addition, is a powerful method for forming C-C bonds. It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. This strategy is particularly well-suited for introducing a substituent at the β-position of a carbonyl system.

To form the C-C bond at the C3 position of the hexenoate backbone, a Michael addition can be employed. A suitable Michael acceptor would be an α,β-unsaturated ester, such as ethyl acrylate. The Michael donor would be a stabilized enolate, for example, the enolate derived from diethyl malonate. The reaction involves the formation of an enolate from the Michael donor, which then attacks the β-carbon of the Michael acceptor. Subsequent protonation yields the adduct. This approach directly installs the required carbon framework and functional groups.

Table 4: Michael Addition for the Synthesis of a Precursor

ComponentRoleExample
Michael DonorNucleophileDiethyl malonate enolate
Michael AcceptorElectrophileEthyl acrylate
BaseEnolate formationSodium ethoxide
ProductAdductTriethyl 1,1,3-propanetricarboxylate

The resulting triester could then be selectively hydrolyzed and decarboxylated to yield the desired this compound, although this would require careful control of the reaction conditions to achieve selectivity.

Stereoselective Synthesis of this compound Precursors and Analogues

The controlled three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for creating complex molecules with specific biological or material properties. For precursors and analogues of this compound, stereoselectivity ensures the formation of a specific isomer, avoiding the creation of complex mixtures that are difficult to separate.

Enantioselective Catalysis in Enoate Construction

Enantioselective catalysis is a powerful strategy for establishing stereogenic centers. In the context of enoate construction, this typically involves the use of chiral catalysts to control the formation of a new chiral center alpha or beta to the ester group. Lewis base catalysis, utilizing chiral phosphine (B1218219) and amine nucleophiles, has become a key method for generating molecular complexity from allenoates and related unsaturated esters. rsc.org These catalysts can activate the substrate and facilitate a wide range of couplings with partners like electron-deficient olefins, imines, and aldehydes, all while controlling the stereochemical outcome. rsc.org

Another approach involves the catalytic enantioselective alkylation of prochiral enolates, which is a fundamental method for C-C bond construction. researchgate.net While challenging, this allows for the synthesis of stereogenic all-carbon quaternary centers. Similarly, the enantioselective protonation of enolates, including those stabilized by gold(I) catalysts, offers a versatile route to creating tertiary α-stereocenters, which are common motifs in biologically relevant compounds. nih.gov

Table 1: Examples of Catalysts in Enantioselective Enoate Synthesis

Catalyst TypeDescriptionPotential Application
Chiral Phosphines/AminesAct as chiral Lewis bases to catalyze reactions of allenoates and other unsaturated esters. rsc.orgAsymmetric addition reactions to form the hexenoate backbone.
Chiral Gold(I) ComplexesEnable enantioselective protonation of enolates to create α-stereocenters. nih.govIntroduction of a chiral center at the C-3 position of a precursor.
Chiral Phase-Transfer CatalystsUsed in the alkylation of prochiral enolates under basic conditions.Stereocontrolled introduction of substituents on the hexenoate chain.

Diastereoselective Control in C3 Functionalization

Diastereoselective control involves creating a new stereocenter in a molecule that already contains one, with the configuration of the new center being influenced by the existing one. For a molecule like this compound, functionalization at the C3 position can be directed by a pre-existing stereocenter elsewhere in the molecule.

Catalyst-controlled site-selective C-H functionalization represents a paradigm shift in organic synthesis, allowing for the modification of C-H bonds without relying on pre-existing functional groups. snnu.edu.cn Dirhodium catalysts, for example, can achieve highly site-selective and diastereoselective C-H functionalization of n-alkanes and terminally substituted n-alkyl compounds. snnu.edu.cn This approach could be used to introduce functionality at the C3 position of a hexenoate precursor with high diastereoselectivity, where the catalyst overrides the inherent electronic preferences of the molecule to select a specific C-H bond based on the steric environment. snnu.edu.cn

Catalytic Synthesis Approaches

Catalytic methods offer efficient and often more environmentally friendly routes to complex molecules by using small amounts of a catalyst to achieve a high number of turnovers.

Indium(III) Chloride Catalysis in Related Indolyl-But-2-enoate Systems

Indium(III) chloride (InCl₃) has emerged as a versatile and water-tolerant Lewis acid catalyst for a wide range of organic transformations. nih.govsci-hub.se Its effectiveness stems from its ability to coordinate with carbon-carbon or carbon-heteroatom multiple bonds, making them more susceptible to nucleophilic attack. sci-hub.seresearchgate.net

In systems related to the synthesis of indolyl-but-2-enoates, InCl₃ catalyzes the C-alkylation of indoles. This reaction proceeds through a Friedel-Crafts-type mechanism where the Lewis acidic InCl₃ activates an electron-deficient alkene, such as a butenoate derivative, facilitating its addition to the electron-rich indole (B1671886) ring. sci-hub.se This methodology is valuable for its compatibility with various functional groups and its high chemo- and regioselectivity. nih.gov The principles of this catalytic activation could be extended to the synthesis of this compound precursors by activating an appropriate electrophile for reaction with a nucleophilic partner.

Palladium-Catalyzed Coupling Reactions (e.g., Stille Coupling for Hexenoate Derivatives)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. The Stille reaction, specifically, involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups. jk-sci.com

The synthesis of a hexenoate derivative could be achieved by coupling a vinylstannane with an appropriate alkyl halide containing the ethoxycarbonyl group. The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide (R¹-X), forming a Pd(II) intermediate. wikipedia.org

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, regenerating the palladium(0) catalyst. wikipedia.org

This method allows for the direct formation of the carbon skeleton of hexenoate derivatives under mild conditions. researchgate.net

Table 2: Key Components of the Stille Reaction for Hexenoate Synthesis

ComponentExampleRole in Synthesis
OrganohalideEthyl 2-bromo-4-pentenoateProvides the main chain and ester functionality.
OrganostannaneVinyltributyltinProvides the terminal double bond of the hexenoate.
Palladium CatalystPd(PPh₃)₄Facilitates the coupling of the two organic fragments. jk-sci.com
ProductEthyl 2-vinyl-4-pentenoate (A hexenoate derivative)The desired coupled molecule.

Organozinc Reagent Coupling for Hexenoate Side Chains

Organozinc reagents are highly valuable in organic synthesis due to their excellent functional group tolerance and moderate reactivity. organicreactions.org They are key participants in powerful C-C bond-forming reactions, most notably the palladium-catalyzed Negishi coupling. sigmaaldrich.comwikipedia.org Unlike more reactive organometallic reagents, organozinc compounds can be prepared in the presence of sensitive groups like esters and nitriles. sigmaaldrich.com

The hexenoate side chain can be constructed by coupling a functionalized organozinc reagent with a suitable electrophile. For instance, an allylzinc bromide could be coupled with an α-halo ester derivative in a Negishi-type reaction. The use of highly active Rieke® Zinc allows for the direct formation of organozinc reagents from organic halides that are otherwise unreactive. sigmaaldrich.com This approach offers a direct and versatile method for elaborating the carbon skeleton required for this compound. rsc.org

Reaction Chemistry and Mechanistic Investigations of 3 Ethoxycarbonyl Hex 5 Enoate Systems

Reactivity of the Hex-5-enoate Alkene Moiety

The terminal double bond in the hex-5-enoate chain is a key site for various addition and cyclization reactions. Its reactivity is influenced by both steric and electronic factors, enabling a range of transformations that are fundamental to the construction of cyclic and functionalized molecules.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions with Nitrile N-Oxides)

The alkene functionality of 3-(ethoxycarbonyl)hex-5-enoate can participate in [3+2] cycloaddition reactions, a powerful method for the construction of five-membered heterocyclic rings. A notable example is the reaction with nitrile N-oxides, which are 1,3-dipoles. nih.govrushim.runih.gov This reaction proceeds via a concerted mechanism to yield isoxazolines, which are valuable intermediates in medicinal and organic chemistry. nih.gov The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the alkene. adelaide.edu.au

The general mechanism for the 1,3-dipolar cycloaddition of a nitrile N-oxide to an alkene involves the simultaneous formation of two new sigma bonds. The frontier molecular orbitals (HOMO of the alkene and LUMO of the nitrile oxide, or vice versa) control the reaction's facility and regiochemistry. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions with Alkenes

AlkeneNitrile N-OxideProductConditionsReference
StyreneBenzonitrile N-oxide3,5-Diphenyl-2-isoxazolineEt3N, CH2Cl2, rt nih.gov
PropyleneAcetonitrile N-oxide3-Methyl-5-methyl-2-isoxazolineEt3N, THF, rt nih.gov

This table presents illustrative examples of [3+2] cycloaddition reactions and does not specifically feature this compound due to a lack of specific experimental data in the search results.

Intramolecular Cyclization Pathways (e.g., Radical, SN2-Conjugate Addition for Carbocycle Formation)

The hex-5-enoate backbone is well-suited for intramolecular cyclization reactions, leading to the formation of five- and six-membered carbocycles. These transformations can be initiated by various methods, including radical and nucleophilic pathways.

Radical Cyclization:

Radical cyclization of hex-5-enyl systems is a well-established method for forming five-membered rings. researchgate.netnih.govnih.gov The reaction is typically initiated by the generation of a radical at a position that can then attack the terminal double bond. For substrates like this compound, a radical can be generated at the α-carbon to the ester, which then undergoes a 5-exo-trig cyclization. rsc.org This type of cyclization is generally favored over the 6-endo-trig pathway according to Baldwin's rules. The rate and selectivity of these cyclizations can be influenced by substituents on the carbon chain. researchgate.net

SN2-Conjugate Addition:

Intramolecular conjugate addition reactions provide another route to carbocycles. This pathway involves the formation of a nucleophile that attacks the double bond in a Michael-type fashion. For this compound, deprotonation at the α-carbon can generate an enolate that subsequently attacks the terminal alkene. However, this process is generally less common for unactivated alkenes. More typically, this type of cyclization is seen in systems where the double bond is part of a conjugated system, making it more electrophilic.

Hydrogenation and Other Reductive Transformations of the Alkene

The terminal alkene of this compound can be readily reduced to the corresponding alkane through catalytic hydrogenation. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction is generally high-yielding and proceeds under mild conditions.

Other reductive transformations can also be applied to the alkene. For instance, dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) can convert the double bond into a diol. Epoxidation with peroxy acids yields the corresponding epoxide, a versatile intermediate for further functionalization.

Transformations Involving the 3-Ethoxycarbonyl Group

The ethoxycarbonyl group at the 3-position significantly influences the reactivity of the molecule, providing a handle for decarboxylation reactions and a site for enolate formation, which enables further functionalization at adjacent carbons.

Dealkoxycarbonylation and Decarboxylation Mechanisms (e.g., Krapcho Reaction)

The 3-ethoxycarbonyl group, being a β-keto ester system in its enol form, can undergo dealkoxycarbonylation under specific conditions. The Krapcho reaction is a well-known method for the decarboxylation of esters that have an electron-withdrawing group in the β-position. researchgate.net This reaction is typically carried out by heating the substrate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as sodium chloride or lithium chloride and a small amount of water. researchgate.net

The mechanism involves nucleophilic attack of the chloride ion on the ethyl group of the ester, leading to an SN2 displacement and the formation of an intermediate carboxylate. This carboxylate then undergoes decarboxylation through a cyclic transition state, particularly if the corresponding β-keto acid is formed first via hydrolysis, to yield the final product. libretexts.orgchemistrysteps.comacs.org

Table 2: Conditions for Krapcho Dealkoxycarbonylation

Substrate TypeSolventSaltTemperature (°C)Reference
β-Keto EstersDMSONaCl, H2O140-180 researchgate.net
Malonic EstersDMSOLiCl, H2O160-190 researchgate.net
α-Cyano EstersDMSONaCN, H2O120-160 researchgate.net

Enolate Formation and Reactivity at Adjacent Carbons (Vinylogy Principle)

The protons on the carbon atom alpha to the ethoxycarbonyl group (the 3-position) are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles.

Furthermore, the principle of vinylogy suggests that the electronic effects of the carbonyl group can be transmitted through the conjugated π-system of the double bond. acs.orgnih.gov This means that deprotonation can also occur at the γ-carbon (the 5-position) to form a vinylogous enolate. acs.orgnih.govnih.govmdpi.com The reactivity of these enolates allows for alkylation, acylation, and other C-C bond-forming reactions at either the α- or γ-position, depending on the reaction conditions and the nature of the electrophile. researchgate.net

The formation of the kinetic versus the thermodynamic enolate can often be controlled by the choice of base, solvent, and temperature. documentsdelivered.com Strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures tend to favor the formation of the less substituted (kinetic) enolate, while weaker bases at higher temperatures can lead to the more stable (thermodynamic) enolate.

Hydrolytic Cleavage and Transesterification Reactions

Transesterification, the exchange of the ethyl groups for other alkyl groups, is a standard reaction for esters, typically driven by using a large excess of the desired alcohol under acidic or basic catalysis. masterorganicchemistry.com Continuous processes for the transesterification of related compounds like dimethyl malonate to diethyl malonate have been developed for industrial applications, highlighting the feasibility of such transformations. However, specific studies detailing the transesterification of this compound, for example with methanol (B129727) to form the corresponding dimethyl ester, including reaction rates and equilibrium constants, are not described in the literature.

Mechanistic Studies of Selective Transformations

Investigation of Regioselectivity and Stereoselectivity in Cycloadditions

The carbon-carbon double bond in the allyl group of this compound makes it a potential dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocyclic rings. pharmacy180.comwikipedia.orgorganic-chemistry.org The regioselectivity of such reactions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile, often rationalized by frontier molecular orbital (FMO) theory. pharmacy180.comwikipedia.org In principle, the reaction of an unsymmetrical 1,3-dipole (e.g., a nitrile oxide) with the alkene of this compound could lead to two different regioisomers. However, specific experimental or computational studies that investigate the regiochemical and stereochemical outcome of cycloaddition reactions with this compound as the substrate are absent from the scientific literature. Therefore, no specific data on product ratios or the directing influence of the adjacent malonate moiety is available.

Transition State Analysis in Catalyzed Reactions

Diethyl malonate is frequently used as a soft carbon nucleophile in transition metal-catalyzed reactions, most notably in palladium-catalyzed allylic alkylation (Tsuji-Trost reaction). acs.orgnih.govnih.gov Computational studies and mechanistic investigations in this area typically focus on the structure of the (π-allyl)palladium intermediate and the influence of the chiral ligands on the enantioselectivity of the nucleophilic attack. acs.orgnih.gov These studies have provided detailed insights into the transition states, confirming that the nucleophile generally attacks the allyl fragment on the face opposite to the palladium metal. While this compound is itself a product of such an alkylation (of diethyl malonate with an allyl halide), there are no available studies that perform a transition state analysis on catalyzed reactions where this compound itself acts as the primary substrate.

Applications of 3 Ethoxycarbonyl Hex 5 Enoate and Its Derivatives in Complex Molecule Synthesis

As Key Intermediates in Natural Product Total Synthesis (e.g., (-)-Alotaketal A)

While a direct precursor role of 3-(ethoxycarbonyl)hex-5-enoate in the total synthesis of (-)-Alotaketal A is not explicitly detailed in readily available literature, the synthesis of this complex natural product originates from β-keto ester precursors. google.com The total synthesis of (-)-Alotaketal A, a potent activator of the cAMP signaling pathway, has been achieved through convergent strategies that often rely on the coupling of key fragments derived from such functionalized esters. nih.govrsc.orgsemanticscholar.org The general synthetic utility of β-keto esters highlights the potential for derivatives of this compound to serve as starting materials for the intricate carbon skeletons found in natural products. The allylic moiety within these structures is particularly amenable to various coupling and cyclization reactions, which are fundamental steps in the assembly of complex natural product frameworks.

Building Blocks for Carbocyclic Frameworks (e.g., Substituted Cyclopentanes)

The construction of five-membered carbocyclic rings, such as substituted cyclopentanes, is a significant endeavor in organic synthesis due to their prevalence in natural products and biologically active molecules. Diethyl allylmalonate, a close derivative of this compound, serves as a valuable precursor for the synthesis of functionalized cyclopentanes. Palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane (TMM) donors with electron-deficient olefins represent a powerful method for the construction of cyclopentane (B165970) rings. beilstein-journals.orgnih.gov In this context, the double bond of an allylmalonate derivative can act as the dipolarophile.

Furthermore, intramolecular cyclization of appropriately functionalized malonate derivatives provides another route to cyclopentane frameworks. For instance, the palladium-catalyzed intramolecular allylic alkylation of a tethered malonate can lead to the formation of a five-membered ring. These methods often offer high levels of stereocontrol, which is crucial for the synthesis of complex target molecules. documentsdelivered.com The versatility of these approaches allows for the introduction of various substituents onto the cyclopentane core, making them highly valuable in synthetic chemistry. oregonstate.edu

Table 1: Selected Methods for Cyclopentane Synthesis
MethodKey ReagentsGeneral Application
Palladium-Catalyzed [3+2] CycloadditionPalladium catalyst, Trimethylenemethane (TMM) donorConstruction of substituted cyclopentanes from alkenes.
Intramolecular Allylic AlkylationPalladium catalyst, BaseCyclization of tethered allylic malonates to form cyclopentane rings.

Precursors for Heterocyclic Compound Synthesis (e.g., Dihydro-1,2-oxazoles)

The terminal alkene of this compound and its derivatives is a key functional group for the synthesis of heterocyclic compounds, such as dihydro-1,2-oxazoles (also known as 2-isoxazolines). One of the most powerful methods for the construction of this heterocyclic system is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. wikipedia.orgnih.govchesci.comchem-station.com

In this reaction, the nitrile oxide, which can be generated in situ from an aldoxime, acts as the 1,3-dipole and reacts with the double bond of the allylmalonate derivative (the dipolarophile) to form the five-membered dihydro-1,2-oxazole ring. rsc.org This reaction is often highly regioselective and stereospecific. The resulting dihydro-1,2-oxazole can be a stable final product or a versatile intermediate for further transformations, as the N-O bond can be cleaved to reveal a 1,3-amino alcohol functionality. This strategy provides a robust entry into a variety of functionalized heterocyclic structures. researchgate.netresearchgate.netnih.govorganic-chemistry.org

Role in Functionalized Amino Acid and Peptide Mimetic Synthesis

Derivatives of this compound are instrumental in the synthesis of non-proteinogenic α-amino acids, which are important components of peptide mimetics and other biologically active molecules. A common strategy involves the use of diethyl acetamidomalonate, which can be readily allylated to introduce the allyl group present in structures like diethyl allylacetamidomalonate. wikipedia.orgresearchgate.net

The synthesis of α-amino acids via the alkylation of diethyl acetamidomalonate is a well-established method. ucalgary.ca The acetamidomalonate provides a protected and activated glycine (B1666218) equivalent. Deprotonation of the α-carbon with a suitable base generates a nucleophilic enolate that can be alkylated with an allyl halide. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the desired α-allyl-substituted amino acid. acs.org This methodology allows for the introduction of a wide variety of side chains, including the allyl group, providing access to a diverse range of functionalized amino acids for incorporation into peptides or for use as standalone molecules. organic-chemistry.org

Table 2: General Steps in α-Amino Acid Synthesis from Diethyl Acetamidomalonate
StepDescriptionKey Reagents
1. Enolate FormationDeprotonation of the α-carbon.Base (e.g., Sodium ethoxide)
2. AlkylationNucleophilic attack of the enolate on an alkyl halide.Allyl halide
3. Hydrolysis and DecarboxylationRemoval of ester and amide protecting groups and loss of CO2.Aqueous acid, Heat

Utilization in Scaffold Diversity Generation for Biologically Active Molecules

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. cam.ac.ukrsc.org The multifunctional nature of this compound and its derivatives makes them excellent building blocks for DOS. The presence of multiple reactive sites allows for the divergent synthesis of a variety of molecular scaffolds from a common precursor. broadinstitute.orgnih.govmskcc.orgnih.gov

For example, the ester groups can be modified, the active methylene (B1212753) can be functionalized, and the terminal alkene can participate in a range of reactions such as metathesis, cycloadditions, or hydrofunctionalizations. By systematically varying the reaction pathways and building blocks, a library of compounds with diverse skeletons and functional group displays can be generated. sciforum.netmdpi.com This approach is crucial for exploring chemical space and identifying novel molecular probes and potential drug candidates. The ability to generate scaffold diversity from a simple, readily available starting material like diethyl allylmalonate is a key advantage in modern drug discovery. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of 3-(Ethoxycarbonyl)hex-5-enoate.

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. Based on the structure of this compound, the following spectral data are predicted.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the ethyl ester groups and the hexenoate backbone.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~2.50d2HMethylene (B1212753) protons adjacent to the C3 methine
H-3~3.40p1HMethine proton at the substituted position
H-4~2.30q2HMethylene protons adjacent to the double bond
H-5~5.80ddt1HVinylic proton adjacent to the terminal CH₂
H-6~5.10m2HTerminal vinylic protons
-OCH₂CH₃ (ester 1)~4.20q2HMethylene protons of the main chain ester
-OCH₂CH₃ (ester 2)~4.20q2HMethylene protons of the ethoxycarbonyl group
-OCH₂CH₃ (ester 1)~1.25t3HMethyl protons of the main chain ester
-OCH₂CH₃ (ester 2)~1.25t3HMethyl protons of the ethoxycarbonyl group

Predicted ¹³C NMR Data:

The carbon-13 spectrum complements the proton data, confirming the carbon skeleton.

CarbonsPredicted Chemical Shift (δ, ppm)Assignment
C-1~172.0Carbonyl carbon of the main chain ester
C-2~35.0Methylene carbon adjacent to the methine
C-3~50.0Methine carbon
C-4~32.0Methylene carbon adjacent to the double bond
C-5~137.0Vinylic carbon
C-6~115.0Terminal vinylic carbon
-C=O (ester 2)~169.0Carbonyl carbon of the ethoxycarbonyl group
-OCH₂CH₃ (both esters)~61.0Methylene carbons of the ethoxy groups
-OCH₂CH₃ (both esters)~14.0Methyl carbons of the ethoxy groups

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations for this compound would include:

H-2 with H-3

H-3 with H-4

H-4 with H-5

H-5 with H-6

-OCH₂ CH₃ with -OCH₂CH₃ for both ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, confirming the assignments in the ¹H and ¹³C tables. For example, the signal at ~3.40 ppm (H-3) would correlate with the carbon signal at ~50.0 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the molecular fragments. Expected key correlations include:

Protons H-2 and H-4 with the carbonyl carbon C-1.

Protons H-2 and H-4 with the carbonyl carbon of the ethoxycarbonyl substituent.

The methylene protons (-OCH₂ CH₃) of the ethyl ester with the corresponding carbonyl carbon.

Vibrational Spectroscopy (IR) for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key functional groups are the ester and the alkene.

The IR spectrum of an ester is characterized by a prominent C=O stretching peak and two C-O stretching bands. spectroscopyonline.com Saturated esters typically show a strong C=O absorbance around 1735 cm⁻¹. libretexts.org The presence of the alkene group introduces additional characteristic peaks.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H stretchVinylic (=C-H)
~2980C-H stretchAliphatic (C-H)
~1735C=O stretchEster (strong intensity)
~1645C=C stretchAlkene
~1200 and ~1100C-O stretchEster (strong intensity)
~990 and ~910=C-H bendOut-of-plane bending for a monosubstituted alkene

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The fragmentation of β-keto esters and related compounds is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.comresearchgate.net For this compound, the molecular ion (M⁺) would be observed, and key fragmentation pathways would likely include:

α-Cleavage: Fission of bonds adjacent to the carbonyl groups. A common fragmentation for esters is the loss of the ethoxy group (-OCH₂CH₃), leading to an acylium ion.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the alpha-beta bond. wikipedia.org This can occur in multiple ways within the structure of this compound.

Cleavage of the C3-C4 bond: This would break the molecule into two main fragments, reflecting the substituent at the 3-position.

X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state.

For this compound, the C3 carbon is a stereocenter. If the compound is synthesized in an enantiomerically pure or enriched form and can be crystallized, X-ray diffraction would be the ideal method to unambiguously determine its absolute stereochemistry (R or S configuration). While no specific crystal structure for this exact molecule is reported in public databases, the technique has been successfully applied to determine the stereochemistry of related β-keto ester adducts. nih.govacs.org The ability to form suitable crystals is a prerequisite for this analysis. nih.gov

Theoretical and Computational Studies of 3 Ethoxycarbonyl Hex 5 Enoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of ester systems. nih.govresearchgate.netukm.my For a molecule such as 3-(Ethoxycarbonyl)hex-5-enoate, DFT can be employed to optimize its three-dimensional geometry and to compute various electronic properties that govern its reactivity.

Detailed research findings from DFT studies on related ester molecules help in predicting the behavior of this compound. nih.govresearchgate.net Calculations typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. scispace.com

Key electronic parameters that can be derived from these calculations include:

HOMO-LUMO Energy Gap (ΔE): A smaller gap suggests higher reactivity.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. researchgate.net

Global Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Molecular Electrostatic Potential (MEP): A map that shows the charge distribution on the molecule's surface, highlighting regions prone to nucleophilic or electrophilic attack. scispace.com

For instance, in studies of similar α,β-unsaturated ketones and esters, the carbonyl oxygen and the α,β-unsaturated carbon atoms are often identified as key sites for electrophilic and nucleophilic interactions, respectively. nih.gov DFT calculations can precisely quantify the partial charges on each atom, providing a more detailed picture of the molecule's reactive sites.

Table 1: Representative Electronic Properties Calculated via DFT for a Structurally Similar Unsaturated Ester

PropertyCalculated ValueSignificance in Reactivity Prediction
HOMO Energy-9.1 eVIndicates regions of high electron density, prone to electrophilic attack.
LUMO Energy-0.8 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)8.3 eVA large gap suggests high kinetic stability.
Dipole Moment2.5 DInfluences intermolecular interactions and solubility.
Global Hardness (η)4.15 eVReflects resistance to electronic configuration changes.
Electrophilicity Index (ω)1.3 eVMeasures the propensity to act as an electrophile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a flexible molecule like this compound, which has multiple rotatable single bonds, MD simulations are invaluable for performing a thorough conformational analysis. nih.govnih.gov

By simulating the molecule's behavior in different environments (e.g., in a vacuum or in various solvents), researchers can identify the most stable, low-energy conformations and understand the energy barriers between them. nih.gov The simulation tracks the trajectory of each atom based on a force field, which defines the potential energy of the system. This allows for the exploration of the entire conformational landscape.

MD simulations also provide detailed insights into intermolecular interactions. For example, a simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solute and solvent molecules arrange themselves and interact via forces such as:

Van der Waals forces: These are crucial for understanding how the molecule packs and interacts with nonpolar species. serambimekkah.id

Hydrogen bonding: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, influencing its solubility and interactions with protic solvents.

The results of MD simulations can be used to generate data on various structural and dynamic properties.

Table 2: Illustrative Data from a Molecular Dynamics Simulation for an Unsaturated Ester in Solution

ParameterSimulated ResultInterpretation
Predominant Dihedral Angle (C-C-C=O)~120° and ~-120°Identifies the most populated rotational states of the ethoxycarbonyl group.
Radial Distribution Function g(r)Peak at 2.8 Å between carbonyl O and solvent HCharacterizes the distance and strength of intermolecular hydrogen bonds.
Root-Mean-Square Fluctuation (RMSF)Higher values for the terminal allyl groupIndicates greater flexibility in the hex-5-enoate chain compared to the core.
Solvent Accessible Surface Area (SASA)180 ŲQuantifies the exposure of the molecule to the solvent.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For a compound featuring both an ester and an alkene, several important reactions can be modeled, including:

Claisen Condensation: This reaction involves the formation of a β-keto ester through the reaction of two ester molecules. chemistrysteps.comuomustansiriyah.edu.iqmasterorganicchemistry.comyoutube.com Computational studies can model the initial deprotonation at the α-carbon, the subsequent nucleophilic attack, and the final elimination of the ethoxy group. uomustansiriyah.edu.iqmasterorganicchemistry.com

Ene Reaction: The terminal alkene in the hex-5-enoate chain can participate in ene reactions. wikipedia.org DFT calculations have been used to support a concerted mechanism for such reactions and to explain the stereoselectivity observed. wikipedia.org

Computational modeling of a reaction pathway typically involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Frequency Calculations: These confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and provide zero-point vibrational energies.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), which is critical for predicting reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Table 3: Representative Calculated Energy Profile for a Modeled Reaction Pathway (e.g., Ene Reaction)

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (this compound + enophile).
Transition State (TS)+25.4The highest energy point along the reaction coordinate.
Intermediate-5.2A short-lived, stable species formed after the transition state.
Products-15.8The final, stable outcome of the reaction.
Activation Energy (ΔG‡) +25.4 kcal/mol Energy barrier that must be overcome for the reaction to occur.

Stereochemical Control and Asymmetric Synthesis Strategies for 3 Ethoxycarbonyl Hex 5 Enoate Analogues

Chiral Resolution Techniques for Enantiopure Compounds (e.g., Enzymatic Resolution)

Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. Among the various resolution techniques, enzymatic resolution has emerged as a powerful tool due to the high enantioselectivity and mild reaction conditions offered by enzymes, particularly lipases.

Enzymatic kinetic resolution relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. In the context of 3-(ethoxycarbonyl)hex-5-enoate analogues, this typically involves the enantioselective hydrolysis of the ester functionality or the acylation of a corresponding alcohol. Lipases are particularly well-suited for this purpose as they can catalyze reactions in organic solvents and exhibit broad substrate specificity.

For instance, lipases from Pseudomonas species have shown excellent results in the stereoselective hydrolysis of γ- and δ-lactones, with enantiomeric excesses often exceeding 99% at 50% conversion nih.gov. This high degree of selectivity is crucial for obtaining enantiopure compounds. Similarly, lipase-catalyzed transesterification has been successfully applied to the kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety, affording both the monoacetate and the unreacted diol in high enantiomeric excess nih.gov.

The efficiency of enzymatic resolution can be influenced by several factors, including the choice of enzyme, solvent, acyl donor (in acylation reactions), and temperature. A study on the enzymatic kinetic resolution of tertiary benzyl bicyclic alcohols highlighted that optimizing these parameters, such as the acyl donor and solvent, could lead to high conversions and excellent enantiomeric excesses in significantly reduced reaction times.

The application of these principles to the kinetic resolution of racemic this compound or its derivatives would involve screening a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and reaction conditions to identify the optimal system for enantioselective hydrolysis or acylation. The general applicability of lipases in the kinetic resolution of racemic alcohols, acids, and esters provides a strong foundation for this approach units.it.

Table 1: Examples of Enzymatic Kinetic Resolution of Structurally Related Esters

SubstrateEnzymeReaction TypeEnantiomeric Excess (ee)Reference
γ-NonalactonePseudomonas sp. LipaseHydrolysis70% nih.gov
δ-DodecalactonePseudomonas sp. LipaseHydrolysis>99% nih.gov
Racemic cyclopentane-trans-1,2-diol with diesterLipase Amano PSTransesterification95% (monoacetate), 92% (diol) nih.gov
Racemic cycloheptane-trans-1,2-diol with diesterLipase Amano PSTransesterification95% (monoacetate), >99% (diol) nih.gov
Tertiary Benzyl Bicyclic AlcoholsCandida antarctica Lipase AAcylation96-99%

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

The direct synthesis of enantiomerically enriched this compound analogues can be achieved through asymmetric carbon-carbon bond-forming reactions. These methods introduce the chiral center in a controlled manner, often with high efficiency and selectivity.

The use of chiral transition metal catalysts is a cornerstone of modern asymmetric synthesis. For the synthesis of this compound analogues, the asymmetric allylic alkylation (AAA) of a malonate pronucleophile is a highly relevant and powerful strategy. This reaction, catalyzed by transition metals such as palladium or iridium complexed with chiral ligands, allows for the enantioselective formation of the C-C bond at the 3-position.

Iridium-catalyzed AAA has been shown to be particularly effective for the formation of all-carbon quaternary stereocenters from trisubstituted allylic electrophiles and malonate nucleophiles, achieving high yields and enantioselectivities (up to 97% ee) organic-chemistry.org. The choice of chiral ligand is paramount in dictating the stereochemical outcome of the reaction.

Similarly, palladium-catalyzed AAA provides a versatile method for constructing chiral carbon-carbon bonds. Synergistic catalysis, combining a chiral Pd-enolate and a chiral Ru π-allyl species, has been reported for the dehydrative allylation of β-keto esters, resulting in high diastereo- and enantioselectivity under nearly neutral conditions, which is advantageous in preventing racemization of the product researchgate.net.

The design of chiral ligands often involves creating a well-defined chiral pocket around the metal center, which forces the incoming substrates to adopt a specific orientation, leading to the preferential formation of one enantiomer.

Table 2: Chiral Catalysts in Asymmetric Allylic Alkylation of Malonate Derivatives

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Iridium / Chiral LigandTrisubstituted allylic electrophilesup to 97% organic-chemistry.org
Palladium / Ru / Chiral Ligandsβ-keto estersHigh researchgate.net
(S,S)-3,4,5-trifluorophenyl-NAS bromide (Phase-Transfer Catalyst)2,2-diphenylethyl tert-butyl α-methylmalonatesup to 98% frontiersin.orgnih.gov

An alternative strategy for asymmetric induction involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed.

For the synthesis of this compound analogues, a chiral auxiliary can be attached to the malonate precursor. The steric and electronic properties of the auxiliary then control the facial selectivity of the subsequent alkylation reaction. A study on the stereoselective alkylation of α-substituted malonate-imidazolidinones demonstrated the successful formation of chiral, non-racemic quaternary centers nih.gov. The diastereoselectivity was rationalized by a transition-state model where the metal cation is chelated in a specific conformation, directed by the chiral auxiliary nih.gov.

After the diastereoselective alkylation, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. This approach offers the advantage of high stereocontrol and the ability to recover and reuse the chiral auxiliary.

Diastereoselective Control in Functionalization and Cyclization Reactions

Once the initial stereocenter is established in the this compound analogue, subsequent reactions on the molecule must be controlled to create additional stereocenters with the desired relative configuration. This is known as diastereoselective control.

The double bond in the hex-5-enoate moiety provides a handle for various functionalization reactions, such as epoxidation, dihydroxylation, and cyclization, where the existing stereocenter can influence the stereochemical outcome of the newly formed stereocenters.

For example, the diastereoselective epoxidation of γ,δ-unsaturated esters can be achieved using various reagents, and the stereochemistry of the resulting epoxide is often directed by the existing chiral center. Asymmetric epoxidation of α,β-unsaturated esters using a yttrium-biphenyldiol complex has been shown to yield α,β-epoxy esters with excellent enantioselectivity (up to 99% ee) organic-chemistry.org. While this applies to a different position of the double bond, the principles of catalyst-controlled facial selectivity are relevant.

Furthermore, intramolecular reactions, such as cyclizations, are often highly diastereoselective. The formation of cyclic compounds from chiral acyclic precursors is a powerful strategy in organic synthesis. For instance, the cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates leads to highly functionalized cyclohexanones with complete diastereoselectivity in many cases nih.govresearchgate.net. This highlights how an initial conjugate addition can set the stage for a subsequent diastereoselective cyclization.

In the context of this compound analogues, the existing stereocenter at the 3-position can direct the stereochemical outcome of cyclization reactions involving the double bond, leading to the formation of cyclic structures with multiple, well-defined stereocenters.

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